(5,5-dimethyloxolan-2-yl)methanamine

Medicinal Chemistry Organic Synthesis Physicochemical Properties

(5,5-Dimethyloxolan-2-yl)methanamine (CAS 1426531-82-9) is a heterocyclic organic compound characterized by a saturated tetrahydrofuran (oxolane) ring, substituted with two methyl groups at the 5-position and a primary amine-bearing methyl group at the 2-position. This structural motif, defined by the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol, distinguishes it from simpler, unsubstituted tetrahydrofurfurylamine analogs.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1426531-82-9
Cat. No. B2720872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,5-dimethyloxolan-2-yl)methanamine
CAS1426531-82-9
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1(CCC(O1)CN)C
InChIInChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3
InChIKeyDSYSNXJLIPLUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5,5-Dimethyloxolan-2-yl)methanamine (CAS 1426531-82-9): A Sterically Hindered Primary Amine Scaffold for Constrained Molecular Design


(5,5-Dimethyloxolan-2-yl)methanamine (CAS 1426531-82-9) is a heterocyclic organic compound characterized by a saturated tetrahydrofuran (oxolane) ring, substituted with two methyl groups at the 5-position and a primary amine-bearing methyl group at the 2-position . This structural motif, defined by the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol, distinguishes it from simpler, unsubstituted tetrahydrofurfurylamine analogs . The compound is primarily employed as a versatile small molecule scaffold in organic synthesis and medicinal chemistry, where its sterically hindered ring and constrained primary amine provide a valuable entry point for generating novel chemical space .

Why (5,5-Dimethyloxolan-2-yl)methanamine Cannot Be Readily Replaced by Unsubstituted Tetrahydrofurfurylamine


The presence of geminal dimethyl substitution at the 5-position of the oxolane ring fundamentally alters the physicochemical and steric profile of (5,5-dimethyloxolan-2-yl)methanamine relative to its widely used analog, tetrahydrofurfurylamine (CAS 4795-29-3). This substitution increases molecular weight and introduces significant steric hindrance near the amine, which can dramatically influence molecular conformation, binding interactions with biological targets, and downstream pharmacokinetic properties . Simple replacement with unsubstituted tetrahydrofurfurylamine would therefore fail to replicate the specific steric and electronic environment required in applications where a conformationally constrained or lipophilically tuned amine is essential for desired activity or selectivity. The following sections provide a quantitative, evidence-based comparison of these key differentiating factors.

Quantitative Differentiation of (5,5-Dimethyloxolan-2-yl)methanamine: A Head-to-Head Evidence Guide vs. Unsubstituted Analogs


Increased Molecular Weight and Altered Physicochemical Properties Relative to Tetrahydrofurfurylamine

The target compound exhibits a molecular weight (129.2 g/mol) and predicted boiling point (173.9 °C) that are significantly higher than those of the unsubstituted analog tetrahydrofurfurylamine (MW: 101.15 g/mol; BP: 153-154 °C) . This difference arises from the additional geminal dimethyl group, which increases both molecular mass and steric bulk . In contrast, the predicted pKa (9.47) is nearly identical to that of tetrahydrofurfurylamine (9.47 predicted), suggesting that the electronic environment of the basic amine is not substantially altered by the remote 5,5-dimethyl substitution [1].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Regioisomeric Differentiation: 2-Aminomethyl vs. 3-Aminomethyl Substitution on the 5,5-Dimethyloxolane Core

The target compound is a regioisomer of (5,5-dimethyloxolan-3-yl)methanamine (CAS 203312-01-0) . In the target compound, the primary amine is attached to the 2-position of the tetrahydrofuran ring, whereas in the comparator, it is attached to the 3-position . This change in the point of attachment alters the vector of the amine group relative to the sterically hindered 5,5-dimethyl center. While no direct head-to-head biological data are available, this structural distinction is a fundamental determinant in structure-activity relationship (SAR) studies, where the precise spatial presentation of the amine is critical for molecular recognition .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Potential for Enhanced Metabolic Stability via Steric Shielding of the Amine

The geminal dimethyl substitution adjacent to the amine-bearing carbon on the oxolane ring creates a sterically hindered environment that can potentially shield the primary amine from metabolic enzymes such as amine oxidases and cytochrome P450s . While no direct metabolic stability data are available for this specific compound, this class-level inference is well-supported by the general principle that increased steric bulk near a primary amine often correlates with reduced metabolic clearance and prolonged half-life in vivo [1]. In contrast, the unsubstituted analog, tetrahydrofurfurylamine, lacks this steric protection and would be expected to undergo more rapid oxidative deamination .

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Optimized Application Scenarios for (5,5-Dimethyloxolan-2-yl)methanamine Based on Differentiating Evidence


Medicinal Chemistry: Probing Sterically Constrained Amine Binding Pockets

Utilize (5,5-dimethyloxolan-2-yl)methanamine as a privileged scaffold in the synthesis of lead-like molecules where a conformationally restricted and sterically demanding primary amine is required. The 5,5-dimethyl substitution creates a unique steric footprint that can be exploited to achieve selective binding to protein targets with deep, hydrophobic, or sterically sensitive amine-binding pockets, as inferred from its structural differentiation from tetrahydrofurfurylamine .

Chemical Biology: Structure-Activity Relationship (SAR) Studies with Regioisomeric Control

Employ this compound in parallel with its regioisomer, (5,5-dimethyloxolan-3-yl)methanamine, to systematically map the spatial tolerance of a biological target for an aminomethyl group. The distinct 2- versus 3-positional attachment of the amine on the same dimethylated oxolane core provides a powerful tool for dissecting the precise geometric requirements for activity, as highlighted by the direct regioisomeric comparison .

Synthetic Chemistry: Building Block for Advanced Intermediates Requiring Altered Physical Properties

Select this compound over tetrahydrofurfurylamine in synthetic sequences where higher molecular weight and a significantly elevated boiling point (173.9 °C vs. 153-154 °C) are advantageous. These altered physical properties can simplify purification by distillation or chromatography and improve handling of volatile intermediates, as quantified in the cross-study comparison .

Drug Discovery: Scaffold for Enhancing Metabolic Stability in Lead Optimization

Incorporate (5,5-dimethyloxolan-2-yl)methanamine into a lead series to potentially mitigate rapid metabolic clearance associated with primary amines. The steric shielding provided by the 5,5-dimethyl group is a recognized strategy for protecting against amine oxidase metabolism, offering a rational design advantage over the unsubstituted analog [1]. This application is grounded in class-level inference from established medicinal chemistry principles.

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